Apixaban

Venous thromboembolism Major bleeding Factor Xa inhibitor

Apixaban is the superior DOAC for VTE/AF research, validated by the COBRRA trial's 54% bleeding reduction vs. rivaroxaban. Its unmatched FXa selectivity (Ki=0.08nM) and low renal clearance (≈27%) ensure high-quality, reproducible outcomes.

Molecular Formula C25H25N5O4
Molecular Weight 459.5 g/mol
CAS No. 503612-47-3
Cat. No. B1684502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApixaban
CAS503612-47-3
SynonymsBMS56224701;  BMS 56224701;  BMS-56224701;  Apixaban, brand name: Eliquis
Molecular FormulaC25H25N5O4
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
InChIInChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)
InChIKeyQNZCBYKSOIHPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.11mg/mL
Aqueous solubility across the physiological pH range is approximately 0.04 mg/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apixaban (CAS 503612-47-3): Technical Baseline and Procurement-Relevant Classification


Apixaban (CAS 503612-47-3) is an orally bioavailable, reversible, direct inhibitor of activated coagulation factor X (FXa), belonging to the direct oral anticoagulant (DOAC) class. It is chemically defined as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide with molecular formula C25H25N5O4 [1]. Initially approved by the FDA in 2012 and marketed under the brand name Eliquis, apixaban is indicated for reducing the risk of stroke and systemic embolism in nonvalvular atrial fibrillation, for the prophylaxis of deep vein thrombosis (DVT) following hip or knee replacement surgery, and for the treatment of DVT and pulmonary embolism (PE) [2][3]. The compound exhibits high potency for human FXa with an inhibitory constant (Ki) of 0.08 nM and demonstrates >30,000-fold selectivity over other human coagulation proteases [4].

Why Generic Substitution of Apixaban with Other Factor Xa Inhibitors Is Not Scientifically Justified


Despite sharing a common mechanism of action (direct FXa inhibition), individual DOACs including apixaban, rivaroxaban, and edoxaban exhibit clinically meaningful and statistically significant divergence in both safety and efficacy outcomes that preclude therapeutic interchangeability. Systematic meta-analyses of real-world observational studies demonstrate that apixaban is associated with a significantly lower risk of major bleeding compared to rivaroxaban in VTE treatment (RR 0.68, 95% CI 0.61–0.76) [1]. In patients with atrial fibrillation and severe chronic kidney disease (eGFR <30 mL/min/1.73 m²), apixaban demonstrated a 47% lower risk of major bleeding compared to rivaroxaban (sub-HR 0.53, 95% CI 0.36–0.78), whereas rivaroxaban was associated with a 65% higher bleeding risk versus warfarin [2]. Furthermore, switching from apixaban to rivaroxaban in non-valvular AF patients was associated with a 99% higher stroke/systemic embolism risk (HR 1.99, 95% CI 1.38–2.88) and 80% higher major bleeding risk (HR 1.80, 95% CI 1.46–2.23) compared to continuing apixaban [3]. These findings underscore that the DOAC class is not homogeneous; procurement or formulary decisions predicated on within-class substitution without consideration of these differential risk profiles may result in avoidable adverse clinical outcomes.

Apixaban (503612-47-3) Evidence Guide: Quantified Differentiation for Scientific Procurement


Apixaban Demonstrates Significantly Lower Major Bleeding Risk Versus Rivaroxaban in Venous Thromboembolism

A systematic review and meta-analysis of nine observational studies (N=62,999 patients) directly comparing apixaban (n=24,156) and rivaroxaban (n=38,847) for VTE treatment found that apixaban was associated with a significantly lower risk of major bleeding events [1]. The pooled relative risk (RR) for major bleeding with apixaban versus rivaroxaban was 0.68 (95% CI 0.61–0.76) with zero heterogeneity (I²=0%) [1].

Venous thromboembolism Major bleeding Factor Xa inhibitor Comparative safety

Apixaban Versus Warfarin in Atrial Fibrillation: Quantified Superiority in Stroke Prevention and Mortality (ARISTOTLE Pivotal Trial)

In the landmark ARISTOTLE randomized controlled trial (N=18,201 patients with AF and ≥1 additional stroke risk factor), apixaban 5 mg twice daily was compared to dose-adjusted warfarin (target INR 2.0–3.0) over a median follow-up of 1.8 years [1]. Apixaban demonstrated superiority for the primary outcome of stroke or systemic embolism (1.27% vs 1.60% per year; HR 0.79; 95% CI 0.66–0.95; P=0.01 for superiority) [1].

Atrial fibrillation Stroke prevention Warfarin comparator Pivotal trial

Apixaban Demonstrates Superior Bleeding Safety Profile Versus Rivaroxaban in Severe Chronic Kidney Disease

In a real-world comparative study of 6,794 patients with atrial fibrillation and severe CKD (mean eGFR 24.7 mL/min/1.73 m²), apixaban was associated with a 47% lower risk of major bleeding compared to rivaroxaban (sub-HR 0.53; 95% CI 0.36–0.78), while rivaroxaban was associated with a 65% higher bleeding risk compared to warfarin [1]. The major bleeding incidence rate was 1.5 per 100 person-years for apixaban versus 4.9 per 100 person-years for rivaroxaban [1].

Chronic kidney disease Atrial fibrillation Major bleeding Renal impairment

Apixaban Associated with Lower Recurrent VTE and Major Bleeding Risk Versus Rivaroxaban and Warfarin in Large Real-World Cohort

A large population-based cohort study (N=163,593 adults) using Medicare and commercial insurance data (2016–2024) compared outcomes in VTE patients initiating apixaban (58.5%), rivaroxaban (25.7%), or warfarin (15.8%) [1]. For major bleeding, apixaban had significantly lower risk than both warfarin (HR 0.70; 95% CI 0.64–0.76) and rivaroxaban (HR 0.69; 95% CI 0.63–0.75) [1]. For recurrent VTE, apixaban demonstrated lower risk compared to rivaroxaban (HR 0.87; 95% CI 0.78–0.96) [1].

Venous thromboembolism Recurrent VTE Major bleeding Real-world evidence

Apixaban Exhibits >30,000-Fold Selectivity for Factor Xa Over Other Human Coagulation Proteases

Apixaban demonstrates exceptional target selectivity as a direct FXa inhibitor. In vitro characterization established an inhibitory constant (Ki) of 0.08 nM for human FXa, with greater than 30,000-fold selectivity over other human coagulation proteases [1]. Affinity for trypsin and all other serine proteases tested is negligible, with Ki >15 μM [2]. This high selectivity profile is a distinguishing feature of the molecule's preclinical pharmacology [1].

Factor Xa Enzyme selectivity Ki Coagulation cascade

Apixaban Associated with 49% Lower Overall Bleeding Risk Versus Warfarin at 6 Months in Nordic Real-World VTE Cohort

A Nordic population-based cohort study using Swedish, Norwegian, and Finnish national registries (2012–2018) evaluated bleeding outcomes in VTE patients treated with apixaban (n=14,542), rivaroxaban (n=23,002), or warfarin (n=22,450) [1]. At 6 months, apixaban demonstrated a 49% lower overall bleeding risk compared to warfarin (HR 0.51; 95% CI 0.43–0.61), with site-specific reductions in gastrointestinal bleeding (HR 0.65; 95% CI 0.45–0.93), intracranial hemorrhage (HR 0.58; 95% CI 0.34–0.97), and other bleeding (HR 0.45; 95% CI 0.34–0.58) [1].

Venous thromboembolism Bleeding risk Real-world evidence Population-based cohort

Apixaban (503612-47-3) Evidence-Based Application Scenarios for Research and Clinical Procurement


Clinical Procurement for High-Bleeding-Risk Atrial Fibrillation Populations

Healthcare systems and formulary managers prioritizing anticoagulation for AF patients with elevated bleeding risk should select apixaban based on the ARISTOTLE trial evidence, which demonstrated a 31% reduction in major bleeding (HR 0.69; 95% CI 0.60–0.80; P<0.001) and a 49% reduction in hemorrhagic stroke (HR 0.51; 95% CI 0.35–0.75; P<0.001) compared to warfarin, while simultaneously achieving a 21% reduction in stroke or systemic embolism (HR 0.79; 95% CI 0.66–0.95; P=0.01) [1]. This unique combination of superior efficacy and improved safety is not uniformly demonstrated across all DOACs, making apixaban the evidence-preferred choice for this indication.

Anticoagulation in Atrial Fibrillation Patients with Severe Chronic Kidney Disease (eGFR <30 mL/min/1.73 m²)

In the high-risk AF population with severe CKD, real-world data indicate that rivaroxaban is associated with a 65% higher risk of major bleeding compared to warfarin (sub-HR 1.65; 95% CI 1.10–2.48), whereas apixaban demonstrates a 47% lower bleeding risk versus both warfarin (sub-HR 0.53; 95% CI 0.39–0.70) and rivaroxaban (sub-HR 0.53; 95% CI 0.36–0.78) [2]. This differential safety profile establishes apixaban as the preferred oral anticoagulant for this vulnerable patient cohort, where bleeding risk management is paramount.

Venous Thromboembolism Treatment Requiring Optimal Safety-Efficacy Balance

For VTE treatment scenarios where minimizing major bleeding while maintaining efficacy is the primary clinical objective, apixaban provides a quantifiable advantage over rivaroxaban. Meta-analysis of observational data (N>62,000) confirms a 32% relative risk reduction in major bleeding with apixaban versus rivaroxaban (RR 0.68; 95% CI 0.61–0.76; I²=0%) [3]. Additionally, large-scale real-world data (N=163,593) demonstrates that apixaban is associated with a 13% lower risk of recurrent VTE compared to rivaroxaban (HR 0.87; 95% CI 0.78–0.96) [4], indicating that the safety advantage does not come at the expense of efficacy.

In Vitro Research Requiring High-Fidelity Factor Xa Target Engagement

Researchers conducting mechanistic studies of the coagulation cascade or developing FXa-related assays should utilize apixaban as a reference standard due to its rigorously characterized selectivity profile. Apixaban exhibits a Ki of 0.08 nM for human FXa with >30,000-fold selectivity over other human coagulation proteases, and negligible affinity for trypsin and other serine proteases (Ki >15 μM) [5][6]. This exceptional selectivity minimizes confounding off-target effects in experimental systems, making apixaban a superior tool compound compared to less selective FXa inhibitors for precise biochemical and pharmacological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apixaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.